3-[2-(4-Bromophenoxy)acetylhydrazono]-N-(4-fluorophenyl)butyramide
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Overview
Description
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a synthetic organic compound characterized by the presence of bromophenoxy, acetamido, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-bromophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 4-bromophenoxyacetamide: The acyl chloride is reacted with ammonia or an amine to form the amide.
Coupling with 4-fluoroaniline: The amide is then coupled with 4-fluoroaniline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodophenoxy derivatives.
Scientific Research Applications
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE: Similar structure but with a chlorine atom instead of bromine.
(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE: Contains a methoxy group instead of bromine.
Uniqueness
The presence of the bromophenoxy group in (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C18H17BrFN3O3 |
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Molecular Weight |
422.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C18H17BrFN3O3/c1-12(10-17(24)21-15-6-4-14(20)5-7-15)22-23-18(25)11-26-16-8-2-13(19)3-9-16/h2-9H,10-11H2,1H3,(H,21,24)(H,23,25)/b22-12+ |
InChI Key |
XEUZLZPWIXGHCO-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Br)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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